Methyl 2-(2-methoxypyridin-4-yl)acetate
Overview
Description
Methyl 2-(2-methoxypyridin-4-yl)acetate, also known as MMP-4, is a small molecule that has been studied for its potential to act as a therapeutic agent. MMP-4 is a derivative of the naturally occurring compound pyridine and is a member of the pyridinium class of compounds. It has been studied for its anti-inflammatory and anti-oxidant properties and has been shown to have potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
A cornerstone of research on Methyl 2-(2-methoxypyridin-4-yl)acetate involves the development of efficient synthesis methods. Morgentin et al. (2009) described an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, providing a high-yielding route suitable for large-scale synthesis and a rapid access to heterocyclic analogues Morgentin et al., 2009. Similarly, Katner and Brown (1990) explored novel preparations of thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, demonstrating the versatility of related compounds in synthesizing complex heterocycles Katner & Brown, 1990.
Applications in Photopolymerization and Biological Studies
The applications of this compound extend into the realms of photopolymerization and biological research. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its utility in nitroxide-mediated photopolymerization Guillaneuf et al., 2010. On the biological front, Du et al. (2018) identified new alkaloids from the stem tuber of Pinellia pedatisecta, one of which showed significant cytotoxicity against human cervical cancer HeLa cells, highlighting the potential medicinal applications of compounds related to this compound Du et al., 2018.
properties
IUPAC Name |
methyl 2-(2-methoxypyridin-4-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQOHVZTYEIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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